

Application Notes and Protocols: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine

CAS No.: 1269625-50-4

Cat. No.: B2890997

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A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its prevalence in natural molecules like nucleic acids has made it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases.[2] Pyrimidine derivatives are particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases driven by aberrant signaling pathways.[3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine," represents a novel iteration of this versatile scaffold, offering unique opportunities for interaction with biological targets. The presence of a chloro group and a methoxy group are common in drug discovery for optimizing

ligand-protein interactions.[5][6][7] This document provides a detailed exploration of the experimental applications and protocols relevant to the study of this compound and its analogs.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. For "**4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine**" and related analogs, these properties dictate solubility, storage, and handling procedures.

Property	Value	Source
Molecular Formula	C9H7ClN4O	(Predicted)
Molecular Weight	222.63 g/mol	(Predicted)
Physical Form	Solid	[8][9][10]
Storage Temperature	-20°C to 8°C, sealed, away from moisture, inert atmosphere	[8][9][11]
Solubility	Soluble in organic solvents such as DMSO and ethanol	[3][12]

Safety Precautions:

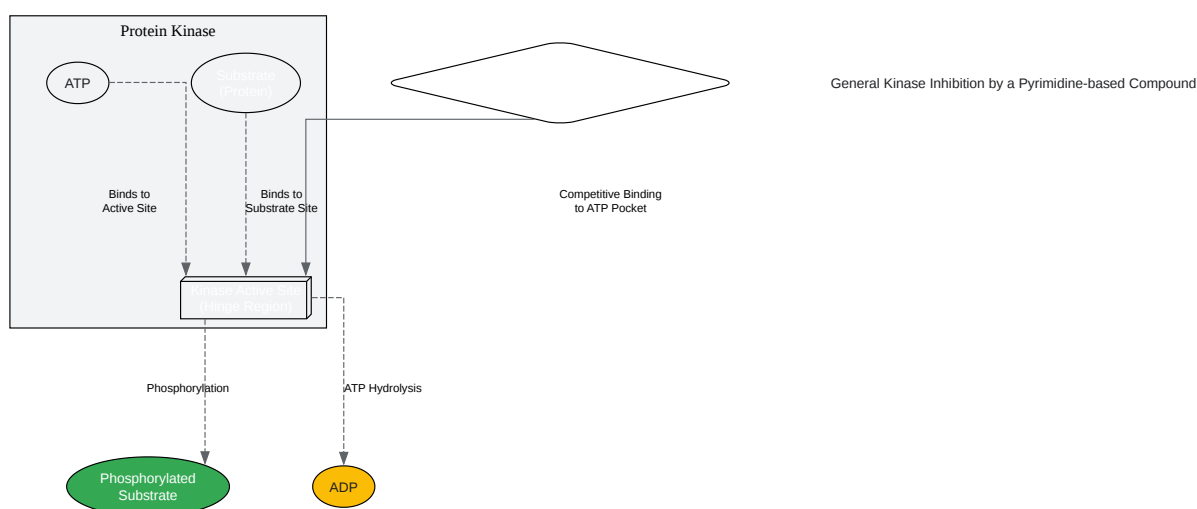
Compounds of this nature are intended for research use only.[13] Standard laboratory safety protocols should be strictly adhered to. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[14][15][16] Work should be conducted in a well-ventilated fume hood.[15][16] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14][15] A comprehensive Safety Data Sheet (SDS) should be consulted before handling.[14][15][16]

Mechanism of Action: Targeting Protein Kinases

While the specific targets of "**4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine**" are yet to be fully elucidated, its structural motifs strongly suggest activity as a kinase inhibitor. The pyrimidine core is a well-established hinge-binding motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for inhibitor binding.[1]

Hypothesized Kinase Inhibition Pathway

The following diagram illustrates the general mechanism by which a pyrimidine-based inhibitor would interact with a protein kinase, preventing the phosphorylation of its substrate.



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Caption: General Kinase Inhibition by a Pyrimidine-based Compound.

Experimental Protocols

The following protocols are designed to assess the biological activity of "**4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine**" and similar pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity results in a higher luminescence signal.[3]

Materials:

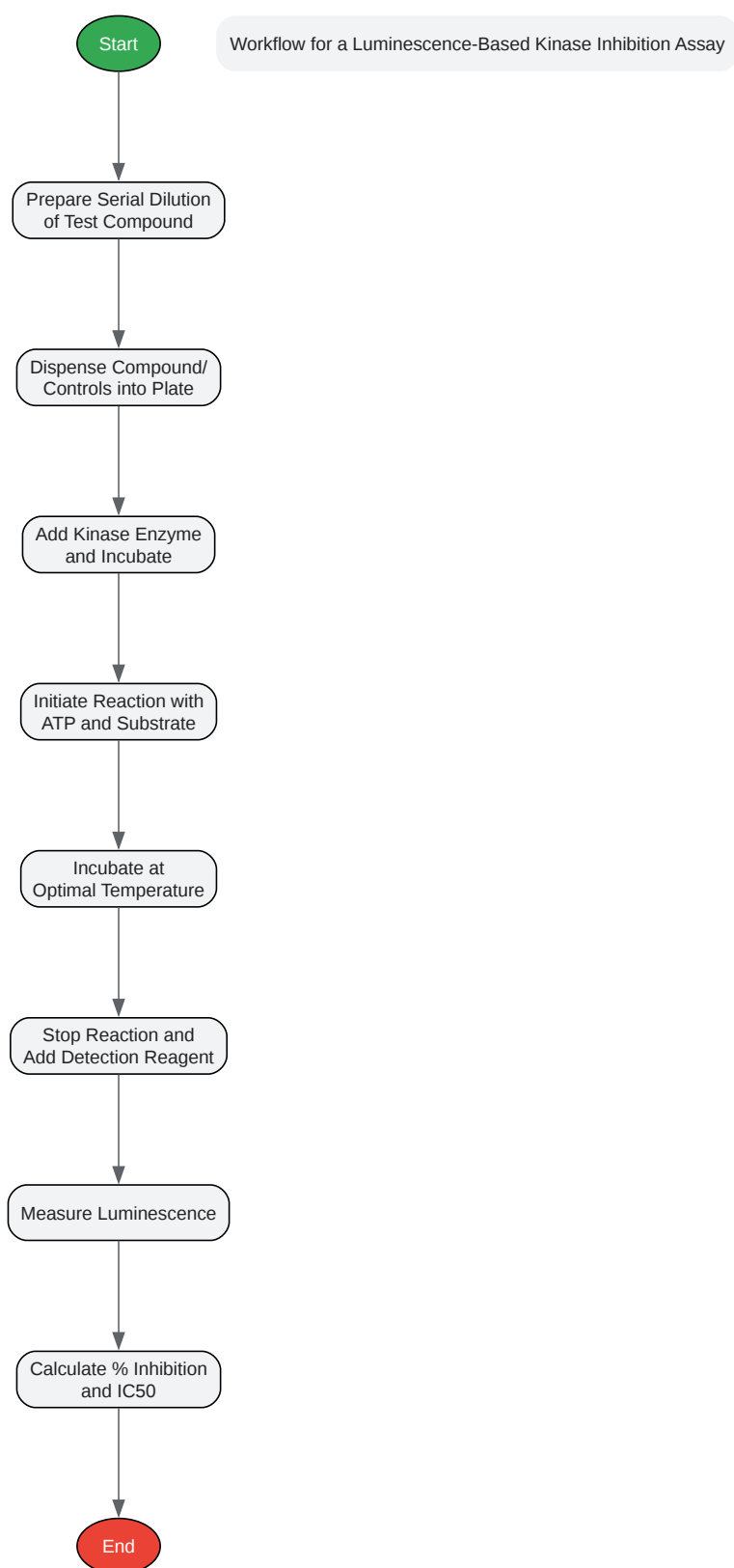
- Recombinant protein kinase (e.g., JAK2, EGFR, VEGFR2)[3][4]
- Kinase-specific substrate[3]
- Test compound ("**4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine**") dissolved in DMSO[12]
- ATP[3]
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[3]
- Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[3]
- 384-well plates[12]
- Multichannel pipettor[3]
- Plate shaker[3]
- Luminescence plate reader[3]

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO to create a dose-response curve. A typical starting concentration is 10 mM.[3]

- Assay Plate Preparation: Add 1 μ L of the diluted compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle) to the wells of a 384-well plate.[12]
- Kinase Reaction: a. Add the recombinant kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.[12] b. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[12] c. Incubate the reaction for 30-60 minutes at an optimal temperature (e.g., 30°C or room temperature).[12]
- Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the luminescence-based ATP detection reagent to each well.[3] c. Incubate for a short period to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]
- Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[3]

Workflow for Kinase Inhibition Assay



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Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Protocol 2: Analytical Method Validation using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general framework for validating an HPLC method for the purity assessment and quantification of "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine".[\[17\]](#)

Objective: To establish a robust and reliable HPLC method for determining the purity and assay of the target compound.[\[17\]](#)

Hypothetical HPLC Conditions:

- Column: C18 reverse-phase column
- Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in an isocratic or gradient elution[\[17\]](#)
- Detection Wavelength: Determined by UV-Vis spectroscopy (e.g., 254 nm)[\[17\]](#)
- Injection Volume: 10 μ L[\[17\]](#)
- Sample Diluent: Mobile phase or a mixture of water and acetonitrile[\[17\]](#)

Validation Parameters:

Parameter	Description	Acceptance Criteria
Specificity/Selectivity	The ability to assess the analyte in the presence of other components.	The analyte peak should be well-resolved from impurity peaks. Peak purity analysis should show no co-eluting peaks.[17]
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	A linear relationship between concentration and peak area with a correlation coefficient (r^2) ≥ 0.999 .
Accuracy	The closeness of the test results to the true value.	Recovery of the analyte should be within 98-102%.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Relative standard deviation (RSD) should be $\leq 2\%$.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1.
Robustness	The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.	No significant changes in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

Procedure:

- **Standard and Sample Preparation:** Accurately prepare a stock solution of the reference standard and the test sample in the sample diluent.[17]
- **System Suitability:** Inject the standard solution multiple times to ensure the system is performing adequately (repeatability of retention time and peak area).[17]
- **Validation Experiments:** Perform experiments for each validation parameter as described in the table above.
- **Data Analysis:** Analyze the data to determine if the acceptance criteria for each validation parameter have been met.

Conclusion and Future Directions

"4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" is a promising chemical entity with the potential for significant biological activity, particularly in the realm of kinase inhibition. The protocols outlined in this guide provide a solid foundation for the initial characterization and evaluation of this compound. Further studies, including broader kinase profiling, cell-based assays, and in vivo efficacy models, will be crucial in elucidating its therapeutic potential. The versatility of the pyrimidine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.

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